3,17-Dioxo-4-androsten-19-oic acid
Overview
Description
3,17-Dioxo-4-androsten-19-oic acid: is a steroidal compound with the molecular formula C19H24O4. It is a derivative of androstane and is known for its significant role in various biochemical and industrial applications. This compound is structurally characterized by the presence of two keto groups at positions 3 and 17, and a carboxylic acid group at position 19 on the androstane skeleton.
Mechanism of Action
Target of Action
It is known to be a major metabolite and possible precursor for the formation of c18 neutral steroids .
Mode of Action
It is suggested that this compound is a product of aromatase . Aromatase is an enzyme that plays a crucial role in the biosynthesis of estrogens from androgens .
Biochemical Pathways
19-Oic-androstenedione is involved in the metabolic pathways of androstenedione, a steroid hormone . It is metabolized in porcine granulosa cells during the process of luteinization . The formation of 19-Oic-androstenedione parallels the formation of 17β-estradiol, suggesting that their formation is associated with aromatase .
Result of Action
It is suggested that this compound might play a role in the formation of c18 neutral steroids . These steroids are important for various physiological processes, including the regulation of inflammation and immune function.
Action Environment
It is known that the metabolic conversion of phytosterols into steroidal compounds like 19-oic-androstenedione can be influenced by the genetic makeup of the microbial strains used in the process .
Biochemical Analysis
Biochemical Properties
3,17-Dioxo-4-androsten-19-oic acid is involved in several biochemical reactions. It interacts with enzymes such as 3β-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase, which are crucial for its conversion to other steroid hormones like testosterone and estradiol . These interactions are essential for maintaining the balance of steroid hormones in the body. The compound also interacts with proteins and other biomolecules, influencing various metabolic pathways .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can impact the production of testosterone and estradiol, which are critical for cell growth and differentiation . The compound’s effects on gene expression can lead to changes in protein synthesis and cellular behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as a substrate for enzymes like 3β-hydroxysteroid dehydrogenase, facilitating the conversion to active steroid hormones . Additionally, it can inhibit or activate certain enzymes, leading to changes in gene expression and cellular function . These interactions are crucial for its role in regulating steroid hormone levels in the body.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity for extended periods, but its effects may diminish over time due to degradation . Long-term exposure to the compound can lead to changes in cellular metabolism and function, which are important considerations for its use in research and medicine .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance the production of steroid hormones without causing significant adverse effects . At high doses, it may lead to toxic effects such as liver damage and hormonal imbalances . These dosage-dependent effects are critical for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is converted to testosterone and estradiol through the action of enzymes like 3β-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase . These pathways are essential for maintaining the balance of steroid hormones in the body. The compound’s interactions with these enzymes can influence metabolic flux and metabolite levels, affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions are crucial for its localization and accumulation in target tissues . The compound’s distribution can affect its activity and function, influencing its overall effects on cellular processes .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications direct the compound to specific organelles, such as the mitochondria and endoplasmic reticulum . These localizations are important for its activity and function, as they determine the sites of its interactions with enzymes and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,17-Dioxo-4-androsten-19-oic acid typically involves multiple steps starting from simpler steroidal precursors. One common synthetic route includes the oxidation of 4-androstene-3,17-dione using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures and pH to ensure selective oxidation at the desired positions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of biocatalysts or microbial fermentation to achieve the desired transformations efficiently. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3,17-Dioxo-4-androsten-19-oic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols (for esterification), amines (for amidation).
Major Products Formed
Oxidation Products: More oxidized steroids.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Esters and amides of this compound.
Scientific Research Applications
3,17-Dioxo-4-androsten-19-oic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role in steroid metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a starting material for drug synthesis.
Industry: Utilized in the production of steroidal pharmaceuticals and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
4-Androstene-3,17-dione: A precursor in the synthesis of testosterone and other androgens.
1,4-Androstadiene-3,17-dione: An intermediate in the biosynthesis of steroidal hormones.
9α-Hydroxy-4-androstene-3,17-dione: A hydroxylated derivative with distinct biological activity.
Uniqueness
3,17-Dioxo-4-androsten-19-oic acid is unique due to its specific structural features, including the presence of both keto and carboxylic acid groups. This structural configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(8S,9S,10S,13S,14S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-18-8-7-15-13(14(18)4-5-16(18)21)3-2-11-10-12(20)6-9-19(11,15)17(22)23/h10,13-15H,2-9H2,1H3,(H,22,23)/t13-,14-,15-,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHKUIWXIYXQFK-UNTXSKPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963877 | |
Record name | 3,17-Dioxoandrost-4-en-19-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4757-95-3 | |
Record name | 3,17-Dioxo-4-androsten-19-oic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004757953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,17-Dioxoandrost-4-en-19-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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